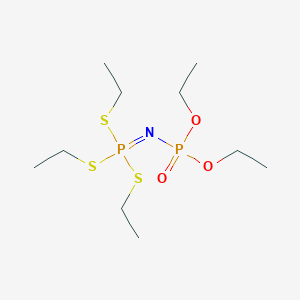
3-Iodo-2-hexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-2-hexanone is an organic compound characterized by the presence of an iodine atom attached to the second carbon of a hexanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Iodo-2-hexanone can be synthesized through several methods. One common approach involves the iodination of 2-hexanone using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs under mild conditions, with the iodine being introduced at the alpha position relative to the carbonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodo-2-hexanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hexanone.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: 2-Hexanone
Reduction: 2-Hexanol
Oxidation: Hexanoic acid
Aplicaciones Científicas De Investigación
3-Iodo-2-hexanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound can be used to study the effects of halogenated ketones on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism by which 3-iodo-2-hexanone exerts its effects involves the interaction of the iodine atom and the carbonyl group with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. These interactions can affect enzyme activity, protein function, and other biochemical pathways.
Comparación Con Compuestos Similares
2-Iodo-2-hexanone: Similar structure but with the iodine atom on the second carbon.
3-Bromo-2-hexanone: Bromine atom instead of iodine.
3-Chloro-2-hexanone: Chlorine atom instead of iodine.
Uniqueness: 3-Iodo-2-hexanone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher electronegativity of iodine influence the compound’s behavior in chemical reactions and its interactions with biological molecules.
Propiedades
Número CAS |
116016-09-2 |
|---|---|
Fórmula molecular |
C6H11IO |
Peso molecular |
226.06 g/mol |
Nombre IUPAC |
3-iodohexan-2-one |
InChI |
InChI=1S/C6H11IO/c1-3-4-6(7)5(2)8/h6H,3-4H2,1-2H3 |
Clave InChI |
KXXZJZVLUDIVAW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


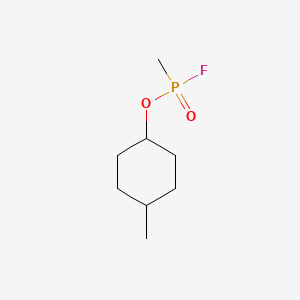
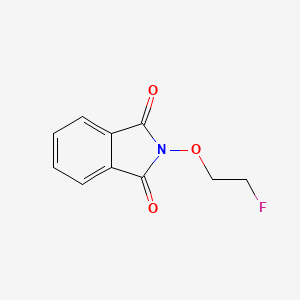
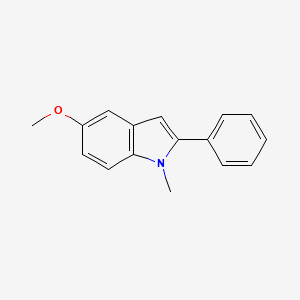
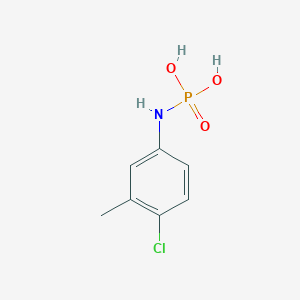
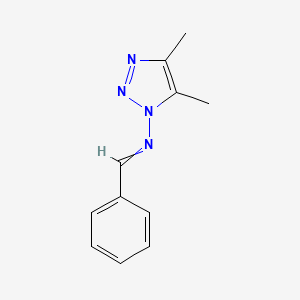
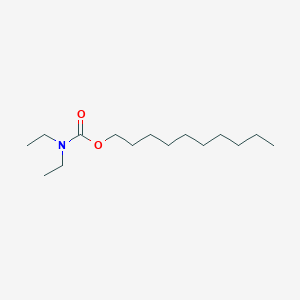
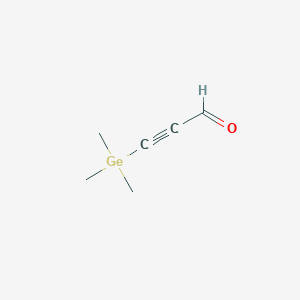
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
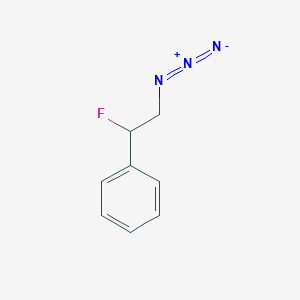
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate](/img/structure/B14302520.png)
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)

